molecular formula C20H20FN3O2 B6418661 (2Z)-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 313668-78-9

(2Z)-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B6418661
CAS RN: 313668-78-9
M. Wt: 353.4 g/mol
InChI Key: ZNQPOLYVIXOOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-7-(Diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide, or simply 3-fluorophenyl-2Z-7-diethylaminochromene, is an organic compound with a wide range of applications in scientific research. It is an important chromene derivative with a wide range of biological activities and is used as an intermediate in the synthesis of a variety of drugs. This compound has been studied extensively in the last few decades and has been found to possess a number of interesting properties, such as antifungal, antibacterial, and anti-inflammatory activities.

Scientific Research Applications

3-Fluorophenyl-2Z-7-diethylaminochromene has been used in a number of scientific research applications. It has been found to possess antifungal, antibacterial, and anti-inflammatory activities and has been used in the synthesis of a variety of drugs. In addition, it has been used as a starting material for the synthesis of a number of other compounds, such as 7-diethylamino-3-fluorophenyl-2H-chromene-3-carboxamide, which has been studied for its potential anti-cancer activity.

Mechanism of Action

The mechanism of action of 3-fluorophenyl-2Z-7-diethylaminochromene is not well understood. However, it is believed to interact with a number of enzymes and receptors in the body and can affect the activity of these enzymes and receptors. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been found to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
3-Fluorophenyl-2Z-7-diethylaminochromene has been found to possess a number of biochemical and physiological effects. It has been found to possess anti-inflammatory, antifungal, and antibacterial activities. In addition, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, it has been found to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators.

Advantages and Limitations for Lab Experiments

3-Fluorophenyl-2Z-7-diethylaminochromene is a relatively safe compound and can be used in laboratory experiments without posing any significant risk to the researcher. However, due to its limited availability and high cost, it is not suitable for large-scale experiments. In addition, due to its instability in the presence of light and oxygen, it must be stored in dark containers and should not be exposed to air or light.

Future Directions

The potential applications of 3-fluorophenyl-2Z-7-diethylaminochromene are numerous and are still being explored. Future research could focus on further understanding its mechanism of action, as well as its potential applications in the treatment of diseases such as cancer and inflammation. In addition, further research could focus on the development of more efficient and cost-effective synthesis methods for the production of this compound. Finally, further research could focus on the development of novel compounds based on 3-fluorophenyl-2Z-7-diethylaminochromene that could be used for the treatment of various diseases.

Synthesis Methods

3-Fluorophenyl-2Z-7-diethylaminochromene can be synthesized from 3-fluorophenylacetonitrile and 2-bromo-7-diethylaminobenzoic acid by a three-step process. In the first step, the 3-fluorophenylacetonitrile is reacted with 2-bromo-7-diethylaminobenzoic acid in the presence of a base, such as sodium hydroxide, to form the corresponding amide. In the second step, the amide is heated in the presence of a catalyst, such as palladium chloride, to form the desired chromene. Finally, the chromene is heated in the presence of a reducing agent, such as sodium borohydride, to form the desired 3-fluorophenyl-2Z-7-diethylaminochromene.

properties

IUPAC Name

7-(diethylamino)-2-(3-fluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-3-24(4-2)16-9-8-13-10-17(19(22)25)20(26-18(13)12-16)23-15-7-5-6-14(21)11-15/h5-12H,3-4H2,1-2H3,(H2,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQPOLYVIXOOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC(=CC=C3)F)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.